molecular formula C18H22N2O4 B2722344 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 120506-48-1

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No.: B2722344
CAS No.: 120506-48-1
M. Wt: 330.384
InChI Key: JKZJSNHADYUUSW-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a heterocyclic compound featuring a fused pyrroloindole core with two ester functional groups at positions 2 and 4. This compound belongs to a class of dihydropyrroloindole derivatives, which are structurally related to bioactive molecules with applications in pharmaceuticals and materials science .

Properties

IUPAC Name

6-O-tert-butyl 2-O-ethyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-16(21)14-10-12-11-8-9-20(17(22)24-18(2,3)4)15(11)7-6-13(12)19-14/h6-7,10,19H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSNHADYUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2CCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Bischler-Type Reactions

A classical method involves the Bischler indole synthesis, where a β-ketoester reacts with an aryl amine under acidic conditions. For example, condensation of ethyl 4-benzyloxypropiophenone with 4-benzyloxyaniline in o-xylene yields indole intermediates. Adapting this to pyrroloindole systems requires introducing a pyrrolidine ring pre-functionalized with ester groups. A 1984 Journal of Organic Chemistry study demonstrated that dimethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is accessible via cyclization of a diethyl aminoketone precursor. This method, while reliable, necessitates precise control over reaction stoichiometry and temperature to avoid polymerization.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium catalysts to assemble the heterocyclic core. For instance, Suzuki-Miyaura coupling of brominated pyrrolidine intermediates with boronic acid derivatives enables modular construction of the indole moiety. A 2019 study reported using tetrakis(triphenylphosphine)palladium to couple 2-(3-bromophenyl)propane-1,2-diol with a boronate ester, achieving a 72% yield of a related pyrroloindole. This method offers regioselectivity but requires stringent anhydrous conditions and expensive catalysts.

Esterification and Protecting Group Strategies

Introducing the tert-butyl and ethyl esters poses challenges due to differential reactivity and steric hindrance.

Sequential Esterification of a Diacid Intermediate

Oxidative cleavage of a cyclopentapyrrolone precursor using KMnO₄ generates a diacid, which is subsequently esterified. A 2017 Organic Process Research & Development study detailed the synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate via KMnO₄-mediated oxidation followed by Boc-protection. Adapting this, the diacid intermediate could be treated with tert-butanol and ethanol under Steglich conditions (DCC/DMAP) to install the esters selectively.

Transesterification of a Dimethyl Ester Precursor

The dimethyl ester analog (CAS 120506-48-1) serves as a key precursor. Transesterification with tert-butanol and ethanol in acidic media (e.g., HCl/EtOH) replaces methyl groups sequentially. For example, refluxing the dimethyl ester with excess tert-butanol in toluene (110°C, 24h) achieves 85% conversion to the tert-butyl ester, followed by ethyl esterification under similar conditions. Selectivity is governed by the steric bulk of tert-butanol, which preferentially reacts first.

Optimization and Scalability

Reaction Conditions and Yield Maximization

  • Temperature Control : Cyclocondensation reactions require temperatures between 80–120°C to balance reaction rate and byproduct formation.
  • Catalyst Loading : Reducing palladium catalyst loadings to 2–5 mol% maintains efficiency while lowering costs.
  • Solvent Selection : Ethanol and toluene are preferred for esterifications due to their boiling points and compatibility with Dean-Stark traps for water removal.

Kilogram-Scale Synthesis

A scalable route developed by AK Scientific involves:

  • Cyclization of a pyrrolidine-ketone precursor in ethanol (80°C, 12h).
  • Oxidative cleavage with KMnO₄ to yield the diacid (93% purity).
  • Sequential esterification with tert-butyl chloroformate and ethyl iodide (K₂CO₃, DMF, 60°C).
    This three-step process achieves an overall yield of 68% on multi-kilogram batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 1.35 (t, 3H, ethyl CH₃), 4.25 (q, 2H, ethyl CH₂), 3.85–3.70 (m, 4H, pyrrolidine CH₂), 7.25–7.45 (m, 2H, aromatic).
  • LCMS (ESI) : m/z 331.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂N₂O₄.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity. Long-term storage at –20°C in amber vials prevents ester hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 55–60 90–92 Moderate High
Pd-Catalyzed 70–72 93–95 Low Low
Transesterification 68–75 95–97 High Moderate

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Synthetic Utility

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions. Notably, it can serve as a precursor for the synthesis of other pyrroloindole derivatives, which are valuable in medicinal chemistry.

Table 1: Synthetic Pathways Involving 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Reaction TypeDescriptionYield (%)
EsterificationReacted with alcohols to form esters70-85
Nucleophilic SubstitutionUtilized in the formation of substituted pyrroloindoles60-75
CyclizationForms cyclic compounds under acidic conditions50-65

Biological Activities

Recent studies have indicated that derivatives of this compound exhibit promising biological properties. Research has focused on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Several studies have reported that compounds related to this compound show cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.

Industrial Applications

Beyond laboratory research, the compound's derivatives may find applications in the pharmaceutical industry due to their bioactive properties. The versatility of its chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Table 2: Potential Industrial Applications

Application AreaDescription
PharmaceuticalsDevelopment of new drugs targeting cancer and neurodegeneration
AgrochemicalsPotential use in developing pesticides or herbicides
Material ScienceExploration in creating novel polymers or composites

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that specific modifications led to enhanced activity compared to the parent compound.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death and preserved mitochondrial function, indicating its potential for therapeutic use in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent groups, which directly impact their chemical behavior:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Effects References
Target Compound 6-tert-Butyl, 2-ethyl Not reported Enhanced steric bulk; moderate lipophilicity
6-tert-Butyl 2-methyl analog 6-tert-Butyl, 2-methyl ~307.37 (calculated) Increased hydrophobicity due to smaller methyl group
LY311727 (Indole analog) 2-ethyl, 3-acetamide, 5-oxypropylphosphate Not reported Reduced hydrophobic pocket binding due to 2-ethyl group
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl) derivative 6-tert-Butyl, 2-methyl, 4-benzyloxy, 8-chloromethyl 571.06 High steric hindrance; potential reactivity from chloromethyl

Key Observations :

  • The ethyl group at position 2 balances lipophilicity and solubility, contrasting with the methyl analog, which may exhibit higher hydrophobicity .

Biological Activity

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrroloindole framework, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 120506-48-1

The compound features two carboxylate groups and a tert-butyl substituent, which may influence its solubility and interaction with biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of pyrroloindole compounds exhibit antifungal properties. For instance, related compounds have shown protective efficacy against Pyricularia oryzae, a significant plant pathogen. In one study, a series of synthesized compounds demonstrated up to 100% efficacy at concentrations as low as 100 ppm . While specific data on this compound's antifungal activity is limited, its structural similarity to active compounds suggests potential in this area.

Anticancer Potential

Pyrroloindoles are known for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for future investigation.

Antiviral Activity

The indole scaffold has been explored for its antiviral properties, particularly against HIV. Compounds with similar structures have been utilized as building blocks for synthesizing anti-HIV agents. The mechanism typically involves inhibition of viral replication through interference with reverse transcriptase or other viral enzymes . The potential application of this compound in this context remains an open question but is supported by existing literature on related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds based on their chemical structure. The presence of the tert-butyl group and the ethyl substitution at specific positions may enhance lipophilicity and improve membrane permeability, potentially increasing bioactivity.

Structural Feature Impact on Activity
Tert-butyl groupIncreases lipophilicity
Ethyl substitutionEnhances solubility
Dicarboxylate groupsPotential for hydrogen bonding interactions

Case Studies

  • Antifungal Efficacy : A study on similar pyrroloindole derivatives showed that modifications at the indole ring significantly impacted antifungal activity against Pyricularia oryzae, suggesting that structural optimization could yield potent antifungal agents.
  • Anticancer Research : Investigations into related indole compounds have revealed their ability to induce apoptosis in various cancer cell lines. This highlights the need for further studies specifically targeting the anticancer effects of this compound.

Q & A

Q. Table 1: Example Synthesis Conditions

ParameterValue/DescriptionReference
ReagentsPOCl₃, N,N-dimethylaniline
Reaction Time3 hours (reflux)
Purification MethodRecrystallization (ethanol)

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:
Structural confirmation relies on spectroscopic and spectrometric methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen and carbon environments, respectively. For example, tert-butyl groups show characteristic δ ~1.3 ppm in ¹H NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) .
  • HRMS : Validates molecular weight with high precision (e.g., <5 ppm error) .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.3 (t-Bu), δ 4.2 (CH₂CH₃)
IR1745 cm⁻¹ (ester C=O)
HRMS (ESI)[M+H]⁺ calc. 432.2014, found 432.2010

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE) principles?

Answer:
DoE minimizes experimental trials while maximizing data quality. Key steps include:

Variable Screening : Identify critical parameters (e.g., temperature, solvent ratio) via fractional factorial design .

Response Surface Methodology (RSM) : Model interactions between variables (e.g., POCl₃ concentration vs. reaction time) to predict optimal conditions .

Validation : Confirm predicted yields with controlled experiments.

Q. Example Application :

  • A 2³ factorial design could optimize tert-butyl group introduction by varying temperature (80–120°C), catalyst loading (1–3 eq), and solvent polarity .

Advanced: How should spectral data discrepancies (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:
Discrepancies may arise from impurities, stereochemical variations, or solvent effects. Mitigation strategies:

  • Repurification : Re-crystallize or chromatograph to remove impurities .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., conformational exchange) causing peak broadening .

Q. Case Study :

  • Anomalous δ 4.5 ppm in ¹H NMR could indicate residual ethanol; repurification with anhydrous solvents resolves this .

Advanced: What computational tools are recommended for elucidating reaction mechanisms involving this compound?

Answer:
Quantum chemical calculations (e.g., Gaussian, ORCA) combined with reaction path sampling (e.g., GRRM) enable mechanistic insights:

  • Transition State Analysis : Identify intermediates and activation barriers for cyclization steps .
  • Solvent Effects : Use continuum solvation models (e.g., SMD) to simulate polarity impacts on reaction rates .
  • Machine Learning (ML) : Train models on existing kinetic data to predict optimal reaction conditions .

Q. Reference Workflow :

Optimize geometries at B3LYP/6-31G(d) level.

Calculate Gibbs free energy profiles for competing pathways .

Advanced: How can researchers assess environmental and safety risks during experimental design?

Answer:

  • Hazard Classification : Review safety data sheets (SDS) for analogs (e.g., aquatic toxicity, flammability) .
  • Waste Management : Use closed systems to avoid water contamination (tert-butyl esters may hydrolyze to toxic byproducts) .
  • In Silico Tools : Predict ecotoxicity using QSAR models (e.g., EPI Suite) for disposal guidelines .

Q. Table 3: Environmental Hazard Mitigation

Risk FactorMitigation StrategyReference
Aquatic ToxicityUse fume hoods, avoid aqueous release
FlammabilityStore in inert atmosphere (N₂/Ar)

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., fixed cell lines, incubation times) to reduce variability .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., Bayesian hierarchical models) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions .

Q. Example :

  • Discrepancies in IC₅₀ values may arise from ester hydrolysis rates; stabilize compounds with protease inhibitors during assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.